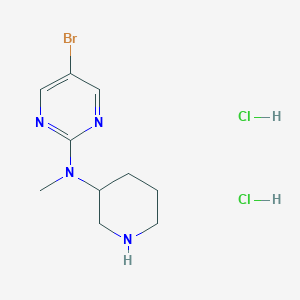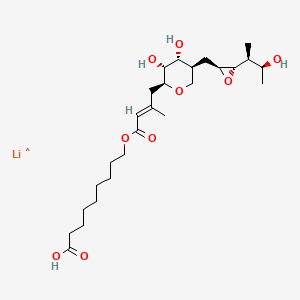
Titanium(III) chloride-aluminum chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium(III) chloride-aluminum chloride is a chemical compound that consists of titanium(III) chloride and aluminum chloride. This compound is known for its catalytic properties and is widely used in various industrial applications, particularly in the production of polypropylene. The combination of titanium(III) chloride and aluminum chloride forms a complex that is highly effective in catalyzing polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium(III) chloride can be synthesized by reducing titanium tetrachloride with metallic aluminum. This reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction is exothermic, meaning it releases heat, and the mixture heats up spontaneously during the reaction . The general reaction is as follows:
3TiCl4+Al→3TiCl3+AlCl3
Industrial Production Methods
In industrial settings, titanium(III) chloride is often produced by reducing titanium tetrachloride with hydrogen at high temperatures ranging from 500 to 800°C . This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The resulting titanium(III) chloride is then combined with aluminum chloride to form the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium(III) chloride-aluminum chloride undergoes various types of chemical reactions, including:
Oxidation: Titanium(III) chloride can be oxidized to titanium(IV) chloride.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The compound can participate in substitution reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen, organomagnesium compounds, and organoaluminum compounds . These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound include various titanium and aluminum complexes, as well as polymeric materials such as polypropylene .
Applications De Recherche Scientifique
Titanium(III) chloride-aluminum chloride is extensively used in scientific research and industrial applications. Some of its key applications include:
Mécanisme D'action
The catalytic activity of titanium(III) chloride-aluminum chloride is primarily due to the presence of titanium(III) ions, which can coordinate with monomers and facilitate their polymerization. The aluminum chloride component acts as a co-catalyst, enhancing the overall catalytic efficiency. The mechanism involves the formation of active sites on the catalyst surface, where the polymerization reaction takes place .
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium(IV) chloride: Unlike titanium(III) chloride, titanium(IV) chloride is more commonly used in industrial applications due to its higher oxidation state and greater reactivity.
Aluminum chloride: While aluminum chloride is used as a co-catalyst in combination with titanium(III) chloride, it can also function independently as a catalyst in certain reactions.
Uniqueness
Titanium(III) chloride-aluminum chloride is unique in its ability to catalyze polymerization reactions with high efficiency and selectivity. The combination of titanium(III) and aluminum chloride creates a synergistic effect that enhances the catalytic properties of the compound, making it highly effective in industrial applications .
Propriétés
Formule moléculaire |
AlClHTi |
|---|---|
Poids moléculaire |
111.31 g/mol |
InChI |
InChI=1S/Al.ClH.Ti/h;1H; |
Clé InChI |
WVYPNTAHSRRLQM-UHFFFAOYSA-N |
SMILES canonique |
[Al].Cl.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


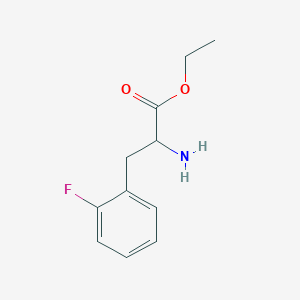
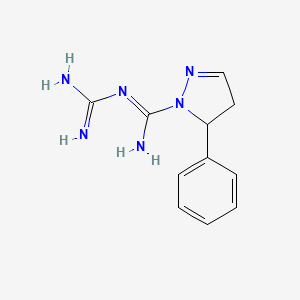
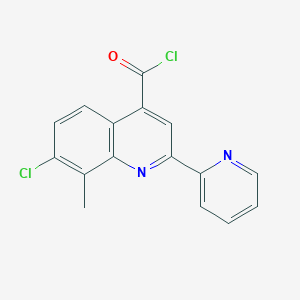

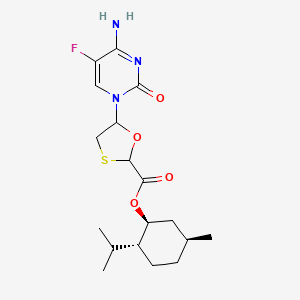
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)

![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


